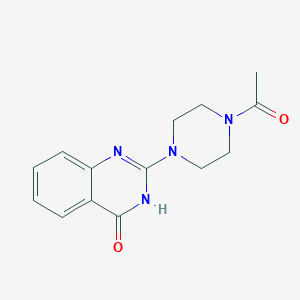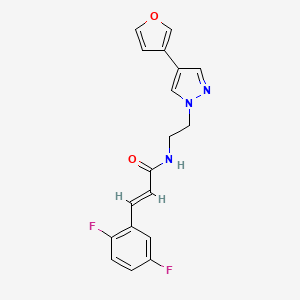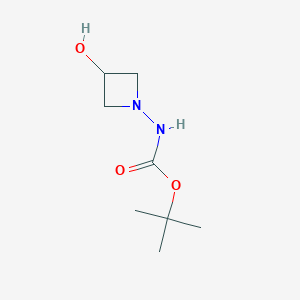
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide” is a chemical compound with the CAS Number: 2007924-99-2. Its molecular weight is 188.23 and its IUPAC name is tert-butyl (3-hydroxyazetidin-1-yl)carbamate .
Physical and Chemical Properties
This compound appears as a white to yellow solid . It should be stored at temperatures between 0-8°C .
Scientific Research Applications
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have gained prominence as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused variants. These compounds are foundational in the development of many natural products and therapeutically relevant compounds. The methodology leveraging tert-butanesulfinamide has been recognized for its ability to provide general access to a wide range of structurally diverse N-heterocycles, underscoring the importance of such chemical frameworks in scientific research and drug development (Philip, Radhika, Saranya, & Anilkumar, 2020).
Antioxidant Activity Analysis
The investigation and understanding of antioxidants play a crucial role in various scientific and medical fields, including food engineering, medicine, and pharmacy. A comprehensive review of the most important tests used to determine antioxidant activity highlighted the significance of these methods in assessing the antioxidant capacity of complex samples. Such assays are fundamental in clarifying the mechanisms and kinetics of processes involving antioxidants, thereby contributing to the broader comprehension of antioxidant effects in biological systems (Munteanu & Apetrei, 2021).
Biological Effects of Related Compounds
The study of acetamide, formamide, and their mono- and dimethyl derivatives has added substantially to our understanding of the biological consequences of exposure to these chemicals. Such research is critical in evaluating the commercial importance and safety of various compounds, including those structurally related to N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. Insights from these studies inform the development of new compounds with minimized toxicity and environmental impact (Kennedy, 2001).
Anticancer Potentials of Natural Compounds
Natural products, such as formononetin from red clovers and the Chinese herb Astragalus membranaceus, demonstrate significant anticancer potentials by modulating various signaling pathways. This research area is particularly relevant for the development of chemopreventive and chemotherapeutic strategies with lower toxicity profiles compared to standard treatments. The exploration of natural compounds underscores the potential of utilizing chemical frameworks similar to N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide for therapeutic applications (Tay et al., 2019).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)9-10-4-6(11)5-10/h6,11H,4-5H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKNHWHRGMSJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

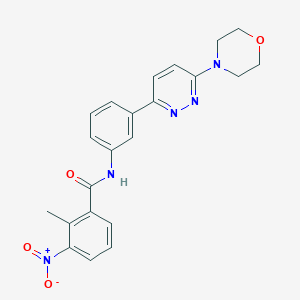
![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)
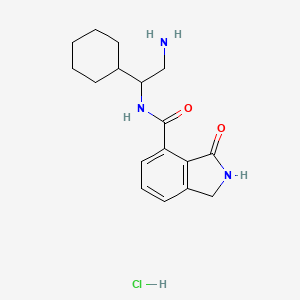
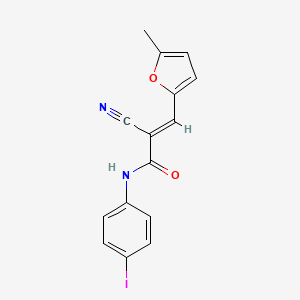
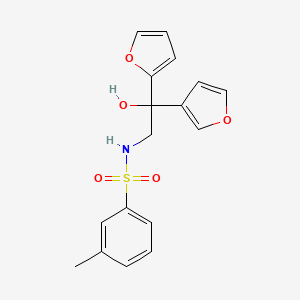
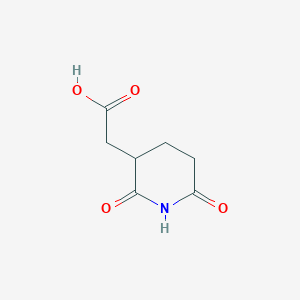
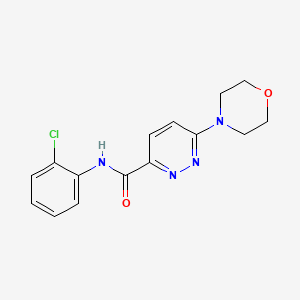
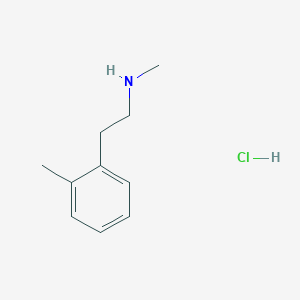
![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)
![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)
![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)
